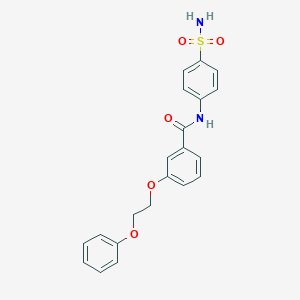![molecular formula C19H22N2O2 B268349 N-{3-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268349.png)
N-{3-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide, also known as DEAB, is a chemical compound used in scientific research to inhibit the activity of aldehyde dehydrogenase (ALDH) enzymes. This compound has been studied extensively for its potential therapeutic applications in cancer treatment, stem cell research, and drug development.
Mecanismo De Acción
N-{3-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide acts as a potent inhibitor of ALDH enzymes by binding to the active site of the enzyme and preventing the conversion of aldehydes to their corresponding acids. This leads to an accumulation of toxic aldehydes in the cell, resulting in cell death or inhibition of cell proliferation.
Biochemical and Physiological Effects:
The inhibition of ALDH enzymes by N-{3-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-{3-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to induce apoptosis, inhibit tumor growth, and sensitize cells to chemotherapy drugs. In stem cells, N-{3-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to promote differentiation and inhibit self-renewal. Additionally, N-{3-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to modulate the immune response and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide is a highly specific inhibitor of ALDH enzymes and has been shown to be effective in both in vitro and in vivo models. However, N-{3-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide has limitations in terms of its stability and solubility, which can affect its efficacy and bioavailability. Additionally, N-{3-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide can have off-target effects on other enzymes and pathways, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research on N-{3-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide and its applications. One area of interest is the development of novel cancer therapies that target ALDH enzymes using N-{3-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide or other ALDH inhibitors. Additionally, N-{3-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide may have applications in regenerative medicine and tissue engineering, as well as in the study of metabolic diseases and aging. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-{3-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide.
Métodos De Síntesis
The synthesis of N-{3-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide involves the reaction of 2-methylbenzoic acid with diethylamine and isocyanate. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-{3-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide has been widely used in scientific research to study the role of ALDH enzymes in various biological processes. ALDH enzymes are involved in the metabolism of endogenous and exogenous aldehydes and have been implicated in the development and progression of cancer, as well as in stem cell differentiation and drug resistance.
Propiedades
Nombre del producto |
N-{3-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-[3-(diethylcarbamoyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-21(5-2)19(23)15-10-8-11-16(13-15)20-18(22)17-12-7-6-9-14(17)3/h6-13H,4-5H2,1-3H3,(H,20,22) |
Clave InChI |
IVRCLJHDZVTVEZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C |
SMILES canónico |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)


![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)

![N-[2-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268282.png)
![N-[2-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B268283.png)
![N-(2-furylmethyl)-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268285.png)
![N-[2-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268287.png)
![N-[2-(allyloxy)phenyl]benzamide](/img/structure/B268288.png)
![N-[2-(allyloxy)phenyl]isonicotinamide](/img/structure/B268289.png)